Disodium 4-amino-3,6-bis((2-(4-(ethenesulfonyl)phenyl)diazen-1-yl))-5-hydroxynaphthalene-2,7-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3,6-bis[[4-(ethenylsulfonyl)phenyl]azo]-5-hydroxy-2,7-naphthalenedisulfonic acid disodium is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
The synthesis of 4-Amino-3,6-bis[[4-(ethenylsulfonyl)phenyl]azo]-5-hydroxy-2,7-naphthalenedisulfonic acid disodium involves multiple steps. The primary synthetic route includes the diazotization of 4-aminophenylsulfonyl compounds followed by coupling with naphthalene derivatives. The reaction conditions typically require acidic or basic environments to facilitate the formation of the azo bonds . Industrial production methods often involve large-scale batch processes to ensure consistency and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different sulfonated derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions, especially at the sulfonyl groups. Common reagents used in these reactions include strong acids, bases, and reducing agents like sodium dithionite. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Amino-3,6-bis[[4-(ethenylsulfonyl)phenyl]azo]-5-hydroxy-2,7-naphthalenedisulfonic acid disodium is widely used in scientific research due to its unique properties:
Chemistry: It serves as a model compound in studying azo dye chemistry and reactions.
Biology: The compound is used in staining techniques for microscopy.
Industry: It is extensively used in textile dyeing and printing.
Mechanism of Action
The compound exerts its effects primarily through its azo bonds, which can undergo various chemical transformations. The molecular targets and pathways involved include interactions with cellular components in biological systems, leading to staining or other effects. The exact mechanism can vary depending on the application and conditions.
Comparison with Similar Compounds
Similar compounds include other azo dyes like Reactive Black 5 and Acid Orange 7. Compared to these, 4-Amino-3,6-bis[[4-(ethenylsulfonyl)phenyl]azo]-5-hydroxy-2,7-naphthalenedisulfonic acid disodium is unique due to its specific sulfonyl and azo group arrangements, which confer distinct properties such as higher stability and specific color characteristics .
Properties
CAS No. |
100556-82-9 |
---|---|
Molecular Formula |
C26H19N5Na2O11S4 |
Molecular Weight |
751.7 g/mol |
IUPAC Name |
disodium;4-amino-3,6-bis[(4-ethenylsulfonylphenyl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C26H21N5O11S4.2Na/c1-3-43(33,34)18-9-5-16(6-10-18)28-30-24-20(45(37,38)39)13-15-14-21(46(40,41)42)25(26(32)22(15)23(24)27)31-29-17-7-11-19(12-8-17)44(35,36)4-2;;/h3-14,32H,1-2,27H2,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |
InChI Key |
LVDIFTBPAJIROS-UHFFFAOYSA-L |
Canonical SMILES |
C=CS(=O)(=O)C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)C=C)N)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.